5-Chlorobenzo[c][2,6]naphthyridine
Beschreibung
Eigenschaften
Molekularformel |
C12H7ClN2 |
|---|---|
Molekulargewicht |
214.65 g/mol |
IUPAC-Name |
5-chlorobenzo[c][2,6]naphthyridine |
InChI |
InChI=1S/C12H7ClN2/c13-12-9-5-6-14-7-10(9)8-3-1-2-4-11(8)15-12/h1-7H |
InChI-Schlüssel |
YUICQXNAIHSTEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CN=C3)C(=N2)Cl |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
3-Methoxybenzo[c][2,6]naphthyridine
8,9-Dimethoxy-1-methyl-1H-benzo[de][1,6]naphthyridine
5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine (1c)
- Structure: Adds a 3-chlorophenylamino group to the core scaffold.
- Activity : Exhibits superior CK2 inhibition (IC50 = 0.38 nM) and >100-fold selectivity over Clk2 compared to CX-4945. It also inhibits CSC markers (ALDH1A1) and shows improved pharmacokinetics (oral bioavailability: 20–51%) .
Functional Analogs
2,6-Naphthyridine-Based PKD Inhibitors (e.g., CRT0066101)
- Target : Pan-PKD (protein kinase D) inhibitors with anticancer activity.
- Structure-Activity Relationship (SAR) : Unlike 5-chlorobenzo[c][2,6]naphthyridine, these compounds lack the benzo-fused ring but retain the 2,6-naphthyridine core. Modifications like diarylazole substitutions enhance PKD1 affinity but introduce off-target liabilities .
1,8-Naphthyridine Antimicrobial Derivatives
- Activity : Halogen substitution (e.g., Cl, Br) at specific positions enhances antimicrobial potency. For example, 5-chloro-1,8-naphthyridine derivatives show MIC values of 2–8 µg/mL against E. coli and S. aureus .
- Contrast : While 5-chlorobenzo[c][2,6]naphthyridine focuses on kinase inhibition, 1,8-naphthyridines prioritize microbial targets, underscoring the impact of ring fusion patterns on bioactivity .
Physicochemical and Pharmacokinetic Comparisons
| Property | 5-Chlorobenzo[c][2,6]naphthyridine (1c) | CX-4945 (Silmitasertib) | 1,8-Naphthyridine (Antimicrobial) |
|---|---|---|---|
| Molecular Weight (g/mol) | 395.3 | 465.3 | ~250–300 |
| Kinase Target | CK2 (IC50 = 0.38 nM) | CK2 (Ki = 0.38 nM) | N/A |
| Selectivity | >100-fold over Clk2 | Lower Clk2/CK2 selectivity | N/A |
| Bioavailability | 20–51% (oral) | 20–51% (oral) | Not reported |
| Key Substituent | 5-Cl, 3-chlorophenylamino | 5-Cl, carboxamide | Variable halogens (Cl, Br) |
Research Findings and Implications
- CK2 Inhibition : 5-Chlorobenzo[c][2,6]naphthyridine derivatives outperform first-generation inhibitors like CX-4945 in selectivity and CSC suppression, positioning them as promising anticancer agents .
- Scaffold Versatility: Minor structural changes (e.g., methoxy vs. chloro substituents) redirect activity from antiviral to kinase-inhibitory or antimicrobial applications .
- Unmet Needs : Despite progress, challenges persist in optimizing solubility and minimizing off-target effects, particularly for 2,6-naphthyridine-based PKD inhibitors .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-Chlorobenzo[c][2,6]naphthyridine derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of 2,6-naphthyridine derivatives often involves cyclocondensation or catalytic cycloaddition. For example, rhodium-catalyzed [2+2+2] cycloaddition of cyano-yne-allene scaffolds provides a direct route to unsaturated pyridine intermediates, which can be functionalized with chlorine or other substituents . Additionally, intermediates like 2-amino-5-chloro-3-pyridinecarboxaldehyde are critical precursors for naphthyridine synthesis, requiring optimized conditions (e.g., solvent choice, temperature) to minimize side reactions and improve regioselectivity . Acidic or basic media (e.g., sulfuric acid or pyridine) during thiadiazole formation in related compounds highlight the importance of pH control in avoiding undesired byproducts .
Q. How can structural isomers of naphthyridine be distinguished, and what analytical techniques are most effective for confirming the 2,6-naphthyridine scaffold?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is essential for distinguishing isomers. For 2,6-naphthyridines, key diagnostic signals include coupling patterns between protons at positions 2 and 5. Mass spectrometry (MS) and X-ray crystallography further validate molecular structure and regiochemistry. Computational methods (e.g., DFT calculations) can predict electronic environments to corroborate experimental data .
Q. What preliminary biological screening approaches are recommended for evaluating 5-Chlorobenzo[c][2,6]naphthyridine derivatives?
- Methodological Answer : Initial screening should focus on target-specific assays. For anticancer activity, use cell viability assays (e.g., MTT) against established cancer cell lines, with CX-4945 (a CK2 inhibitor containing the 2,6-naphthyridine scaffold) as a positive control . Antimicrobial screening should follow CLSI guidelines for minimum inhibitory concentration (MIC) determination. Central nervous system (CNS) activity requires blood-brain barrier permeability assays (e.g., PAMPA-BBB) followed by in vivo behavioral models .
Advanced Research Questions
Q. How can regioselectivity challenges in halogenation or cross-coupling reactions of 5-Chlorobenzo[c][2,6]naphthyridine be addressed?
- Methodological Answer : Regioselective halogenation often requires directing groups or catalyst tuning. For example, palladium-catalyzed C-H activation with ligands like 2,2'-bipyridine can direct halogenation to specific positions. Computational modeling (e.g., Fukui indices) identifies reactive sites for electrophilic substitution. Cross-coupling (e.g., Suzuki-Miyaura) may necessitate protecting groups on reactive nitrogen atoms to prevent catalyst poisoning .
Q. What strategies mitigate solubility and stability limitations of 5-Chlorobenzo[c][2,6]naphthyridine in biological assays?
- Methodological Answer : Solubility can be enhanced via salt formation (e.g., hydrochloride salts) or formulation with cyclodextrins. Stability under physiological conditions is improved by modifying substituents (e.g., electron-withdrawing groups like nitro or trifluoromethyl) to reduce hydrolysis. Accelerated stability studies (40°C/75% RH) combined with HPLC-MS monitoring identify degradation pathways .
Q. How does the electronic structure of 5-Chlorobenzo[c][2,6]naphthyridine influence its interaction with biological targets like CK2 or HIV reverse transcriptase?
- Methodological Answer : Density functional theory (DFT) calculations reveal charge distribution and HOMO/LUMO profiles, which correlate with binding affinity. For CK2 inhibition (e.g., CX-4945), the chloro substituent enhances π-π stacking with hydrophobic kinase pockets, while the naphthyridine core coordinates with catalytic lysine residues. Molecular dynamics simulations validate binding modes and guide structure-activity relationship (SAR) studies .
Q. What novel applications exist for 5-Chlorobenzo[c][2,6]naphthyridine in materials science, such as organic semiconductors?
- Methodological Answer : The electron-deficient naphthyridine core enables use in n-type organic semiconductors. Techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM) characterize liquid crystalline phases. Device fabrication (e.g., OFETs) requires vacuum deposition to optimize thin-film morphology and charge mobility .
Data Contradictions and Validation
Q. How to resolve discrepancies in reported biological activity of 5-Chlorobenzo[c][2,6]naphthyridine derivatives across studies?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., NIH/NCATS guidelines). For conflicting cytotoxicity data, check cell line authenticity (STR profiling) and assay conditions (e.g., serum concentration). Meta-analysis of PubChem BioAssay data (AID 504850) identifies outliers and establishes consensus IC values .
Q. Why do synthetic yields vary widely for 2,6-naphthyridine derivatives, and how can reproducibility be improved?
- Methodological Answer : Trace moisture or oxygen in reactions involving sensitive intermediates (e.g., malononitrile) often causes yield fluctuations. Use Schlenk-line techniques for air-sensitive steps. Detailed reporting of purification methods (e.g., column chromatography vs. recrystallization) in supplementary data ensures reproducibility .
Tables
Table 1 : Key Synthetic Intermediates for 5-Chlorobenzo[c][2,6]naphthyridine Derivatives
Table 2 : Biological Targets of 2,6-Naphthyridine Derivatives
| Target | Assay Type | Model System | Reference |
|---|---|---|---|
| CK2 kinase | ADP-Glo™ Kinase Assay | HNSCC cell lines | |
| HIV reverse transcriptase | RT inhibition assay | Recombinant enzyme |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
